molecular formula C11H15NO B15160940 3-Methoxy-2-(2-methylprop-1-en-1-yl)aniline CAS No. 750597-52-5

3-Methoxy-2-(2-methylprop-1-en-1-yl)aniline

Cat. No.: B15160940
CAS No.: 750597-52-5
M. Wt: 177.24 g/mol
InChI Key: FIZMTQWYALSSMN-UHFFFAOYSA-N
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Description

3-Methoxy-2-(2-methylprop-1-en-1-yl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a methoxy group and a methylprop-1-en-1-yl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-(2-methylprop-1-en-1-yl)aniline typically involves the reaction of 3-methoxyaniline with 2-methylprop-1-en-1-yl halide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and enable the efficient production of large quantities of the compound. The use of automated systems also ensures consistent product quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-(2-methylprop-1-en-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The methoxy and methylprop-1-en-1-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halides, acids, or bases are used depending on the type of substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3-Methoxy-2-(2-methylprop-1-en-1-yl)aniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-(2-methylprop-1-en-1-yl)aniline involves its interaction with specific molecular targets and pathways. The methoxy and methylprop-1-en-1-yl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-2-methylprop-1-ene
  • 1-Methoxy-2-methyl-1-(trimethylsiloxy)propene
  • 2-Methylprop-1-en-1-yltrimethylsilane

Uniqueness

3-Methoxy-2-(2-methylprop-1-en-1-yl)aniline is unique due to the presence of both a methoxy group and a methylprop-1-en-1-yl group on the aniline ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

750597-52-5

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-methoxy-2-(2-methylprop-1-enyl)aniline

InChI

InChI=1S/C11H15NO/c1-8(2)7-9-10(12)5-4-6-11(9)13-3/h4-7H,12H2,1-3H3

InChI Key

FIZMTQWYALSSMN-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=C(C=CC=C1OC)N)C

Origin of Product

United States

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